Cas no 77336-36-8 (1-ethynyl-2,4-dimethoxybenzene)

1-Ethynyl-2,4-dimethoxybenzene is a specialized aromatic compound featuring an ethynyl group attached to a dimethoxy-substituted benzene ring. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions such as Sonogashira and click chemistry applications. The electron-donating methoxy groups enhance its stability and influence its electronic properties, facilitating selective functionalization. Its rigid, conjugated framework is also useful in materials science, serving as a building block for advanced polymers or molecular scaffolds. The compound’s high purity and well-defined structure ensure reproducibility in research and industrial applications, supporting its use in pharmaceuticals, agrochemicals, and optoelectronic materials.
1-ethynyl-2,4-dimethoxybenzene structure
77336-36-8 structure
Product Name:1-ethynyl-2,4-dimethoxybenzene
CAS No:77336-36-8
MF:C10H10O2
MW:162.185203075409
CID:3029915
PubChem ID:15184633
Update Time:2025-06-13

1-ethynyl-2,4-dimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-ethynyl-2,4-diMethoxy-
    • 1-ethynyl-2,4-dimethoxybenzene
    • 1,3-dimethoxy-4-ethynylbenzene
    • AKOS012332371
    • SCHEMBL3434561
    • 1-Ethynyl-2,4-dimethoxy-Benzene
    • 2,4-dimethoxyphenylacetylene
    • 101-144-8
    • EN300-1254701
    • IVORCBKUUYGUOL-UHFFFAOYSA-N
    • CS-0226006
    • 77336-36-8
    • Inchi: 1S/C10H10O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h1,5-7H,2-3H3
    • InChI Key: IVORCBKUUYGUOL-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C#C)=CC=C(C=1)OC

Computed Properties

  • Exact Mass: 162.068079557Da
  • Monoisotopic Mass: 162.068079557Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 18.5Ų

1-ethynyl-2,4-dimethoxybenzene Pricemore >>

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Additional information on 1-ethynyl-2,4-dimethoxybenzene

Research Brief on 1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8): Recent Advances and Applications

1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic alkyne derivative has shown promising potential in various applications, ranging from medicinal chemistry to materials science. The unique structural features of this compound, including its ethynyl group and dimethoxy substitution pattern, make it a versatile building block for the synthesis of more complex molecules with tailored properties.

Recent studies have highlighted the role of 1-ethynyl-2,4-dimethoxybenzene as a key intermediate in the synthesis of bioactive compounds. Its ability to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been exploited for the development of novel drug candidates and molecular probes. Researchers have successfully utilized this compound to create targeted therapeutics with improved pharmacokinetic profiles and reduced off-target effects.

In the field of oncology research, derivatives of 1-ethynyl-2,4-dimethoxybenzene have demonstrated notable antiproliferative activity against various cancer cell lines. A 2023 study published in the Journal of Medicinal Chemistry reported the development of novel kinase inhibitors incorporating this scaffold, showing enhanced selectivity and potency compared to existing treatments. The dimethoxy groups appear to play a crucial role in modulating the compounds' binding affinity to target proteins.

Beyond pharmaceutical applications, 1-ethynyl-2,4-dimethoxybenzene has found utility in materials science. Its incorporation into conjugated polymers has led to the development of organic semiconductors with tunable electronic properties. Recent work published in Advanced Materials has demonstrated how this compound can serve as a building block for organic photovoltaic materials, potentially enabling more efficient solar energy conversion.

The compound's safety profile and synthetic accessibility have also been subjects of recent investigation. Toxicological studies indicate that 1-ethynyl-2,4-dimethoxybenzene exhibits relatively low acute toxicity, making it suitable for various research applications. However, researchers emphasize the need for proper handling due to its potential reactivity under certain conditions.

Looking forward, the versatility of 1-ethynyl-2,4-dimethoxybenzene suggests it will continue to be an important tool in chemical biology and drug discovery. Ongoing research is exploring its potential in targeted drug delivery systems, where its click chemistry compatibility could enable precise conjugation of therapeutic payloads. As synthetic methodologies continue to advance, we anticipate seeing more innovative applications of this compound in both academic and industrial settings.

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